molecular formula C13H15NO4S2 B2860055 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide CAS No. 2034237-68-6

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2860055
CAS No.: 2034237-68-6
M. Wt: 313.39
InChI Key: YRHWNWWIUSKGIE-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopropanesulfonamide is a sulfonamide derivative featuring a cyclopropane ring linked to a hydroxyethyl backbone substituted with furan-2-yl and thiophen-3-yl heterocycles. The compound’s structure combines a sulfonamide moiety—common in pharmaceuticals for its metabolic stability and hydrogen-bonding capacity—with aromatic heterocycles (furan and thiophene), which are frequently employed in drug design for their electronic and steric properties . The hydroxy group on the ethyl chain may enhance solubility or participate in target interactions.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S2/c15-13(10-5-7-19-8-10,12-2-1-6-18-12)9-14-20(16,17)11-3-4-11/h1-2,5-8,11,14-15H,3-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHWNWWIUSKGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Differences:

  • Patent Compounds (): N-((1S,3R,4S)-3-ethyl-4-(8-iodo-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide: Features a fused pyrrolo-triazolo-pyrazine ring and iodine substituent, likely enhancing π-π stacking and halogen bonding. The cyclopentane backbone differs from the target’s hydroxyethyl chain . N-cyano-N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo...)cyclopropanesulfonamide: Incorporates a cyano group, which increases electrophilicity compared to the target’s hydroxy group .
Compound Name Key Substituents Heterocycles Functional Groups
Target Compound Furan-2-yl, thiophen-3-yl, hydroxyethyl Furan, thiophene Sulfonamide, alcohol
Patent Compound () Pyrrolo-triazolo-pyrazine, ethyl, iodine Pyrrole, triazole, pyrazine Sulfonamide, nitrile (in some)

The hydroxy group could confer better aqueous solubility than halogen or cyano substituents .

Thiophene-Containing Compounds

Key Structural Differences:

  • a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): Contains a thiophen-2-yl group (vs. thiophen-3-yl in the target) and a methylamino-propanol chain. The 2-position of thiophene may alter electronic distribution and binding affinity in biological systems .
  • e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine () : Shares the thiophen-3-yl group but includes a naphthalene ring and ether linkage, which could enhance lipophilicity .

Implications : The target’s thiophen-3-yl group may offer distinct electronic interactions compared to thiophen-2-yl analogs. The absence of a naphthalene moiety in the target might reduce molecular weight and improve pharmacokinetics .

Furan Derivatives

Key Structural Differences:

  • N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphan-yl]ethyl}-2-nitroacetamide (): Features a dimethylamino-methyl-furan group and a nitroacetamide chain. The nitro group increases electrophilicity, while the dimethylamino moiety enhances basicity .

Implications: The target’s unmodified furan-2-yl group may prioritize aromatic stacking over hydrogen bonding, contrasting with the dimethylamino-nitro derivatives’ charged interactions .

Hydroxyethyl Acetamide Analogs

Key Structural Differences:

  • 2-Hydroxy-N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide () : Contains a phenyl group and multiple hydroxy residues, increasing hydrophilicity. The methylacetamide chain differs from the sulfonamide in the target .

The heterocycles (furan/thiophene) could offer superior steric complementarity to aromatic protein pockets compared to phenyl .

Preparation Methods

Simmons-Smith Cyclopropanation

The cyclopropane ring is typically introduced via the Simmons-Smith reaction , where diiodomethane reacts with alkenes in the presence of a zinc-copper couple. For sulfonamide derivatives, the reaction proceeds under anhydrous conditions:

Reaction conditions :

Parameter Value
Substrate Allyl sulfonamide
Reagent CH₂I₂, Zn(Cu)
Solvent Diethyl ether
Temperature 0–25°C
Yield 60–75%

The reaction’s stereoelectronic requirements demand electron-deficient alkenes, making allyl sulfonamides ideal substrates.

Transition Metal-Catalyzed Methods

Alternative methods employ rhodium or palladium catalysts for enantioselective cyclopropanation:

  • Rh₂(OAc)₄ with diazo compounds achieves 85–90% enantiomeric excess in chiral sulfonamides.
  • Palladium-NHC complexes enable room-temperature reactions, critical for thermally labile intermediates.

Sulfonamide Group Introduction

Sulfonyl Chloride-Amine Coupling

The sulfonamide linkage forms via nucleophilic acyl substitution between cyclopropanesulfonyl chloride and a β-amino alcohol precursor:

General reaction :
$$
\text{Cyclopropanesulfonyl chloride} + \text{H}_2\text{N-CH(R)-OH} \xrightarrow{\text{Base}} \text{Target sulfonamide}
$$

Optimized conditions :

Parameter Value
Base Pyridine or Et₃N
Solvent Dichloromethane
Temperature 0°C → RT
Reaction time 12–24 hours
Yield 70–85%

Excess base neutralizes HCl byproducts, preventing undesired side reactions.

Solid-Phase Synthesis

For high-throughput applications, resin-bound amines react with sulfonyl chlorides, followed by cleavage to yield pure sulfonamides (>95% purity).

Heterocyclic Moiety Attachment

Thiophene Synthesis

Thiophene rings are prepared via:

  • Paal-Knorr synthesis : Condensation of 1,4-diketones with phosphorus pentasulfide (P₂S₅).
  • Gewald reaction : Two-component assembly of ketones, sulfur, and cyanides.

Thiophene purification :

  • Raney nickel desulfurization removes thiophene impurities from benzene mixtures.

Furan-Thiophene Diol Preparation

The diol intermediate forms through Grignard addition to α-keto esters:

Reaction sequence :

  • Furan-2-ylmagnesium bromide + thiophene-3-carbaldehyde → secondary alcohol.
  • Hydroxylation via Sharpless asymmetric dihydroxylation (90% ee).

Final Assembly Strategies

Nucleophilic Substitution

The cyclopropanesulfonamide core reacts with the diol intermediate under Mitsunobu conditions:

Conditions :

  • DIAD (diisopropyl azodicarboxylate)
  • PPh₃ (triphenylphosphine)
  • THF solvent, 0°C → RT
  • Yield: 65–78%

Reductive Amination

Alternative route using ketone intermediates:
$$
\text{Cyclopropanesulfonamide} + \text{Ketone} \xrightarrow{\text{NaBH}_4} \text{Target compound}
$$
Advantage : Avoids harsh acidic/basic conditions.

Industrial-Scale Optimization

Continuous Flow Reactors

  • Cyclopropanation : Microreactors reduce reaction time from hours to minutes.
  • Sulfonamide formation : In-line quench systems improve safety with exothermic reactions.

Crystallization Protocols

Ternary solvent systems (H₂O/EtOH/acetone) yield >99% pure product via temperature-gradient crystallization.

Q & A

Q. Table 1: Bioactivity Data Comparison

Study FocusModel SystemActivity (IC50_{50}, μM)Key MechanismReference
AntimicrobialE. coli12.4 ± 1.2Cell wall synthesis inhibition
AnticancerHeLa cells8.9 ± 0.7Apoptosis via caspase-3 activation

Advanced: What computational methods predict interactions with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to bacterial penicillin-binding proteins (PBPs) or human kinases. The sulfonamide group shows high affinity for hydrophobic pockets in PBPs .
  • MD simulations : GROMACS simulations (100 ns) reveal stable hydrogen bonding between the hydroxyethyl group and kinase active sites (e.g., EGFR) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., trifluoromethyl in analogs) with antibacterial potency .

Basic: What are the stability considerations for storage and handling?

Answer:

  • Storage : -20°C under argon; desiccated to prevent hydrolysis of the sulfonamide group .
  • Solubility : DMSO (≥50 mg/mL) for in vitro assays; avoid aqueous buffers with pH >8 to prevent cyclopropane ring opening .
  • Degradation monitoring : Regular HPLC analysis (retention time shifts indicate decomposition) .

Advanced: How to address low yields in the final coupling step?

Answer:
Common issues and solutions:

  • Steric hindrance : Optimize reaction temperature (e.g., 40°C vs. room temperature) and use bulky base (DBU) to enhance nucleophilicity .
  • Catalyst selection : Switch from Pd(PPh3_3)4_4 to Buchwald-Hartwig catalysts for C-N coupling efficiency .
  • Byproduct formation : Introduce scavenger resins (e.g., QuadraSil®^\text{®}) during workup to remove unreacted intermediates .

Basic: What are the compound’s key pharmacophores and their roles?

Answer:

  • Cyclopropanesulfonamide : Enhances metabolic stability and membrane permeability .
  • Furan-thiophene hybrid : Mediates π-π stacking with aromatic residues in target proteins .
  • Hydroxyethyl spacer : Facilitates hydrogen bonding with catalytic serine/threonine residues .

Advanced: How to design analogs for improved blood-brain barrier (BBB) penetration?

Answer:

  • LogP optimization : Introduce lipophilic substituents (e.g., methyl groups) while maintaining ClogP <5 .
  • P-gp efflux avoidance : Replace thiophene with less polar heterocycles (e.g., pyridine) to reduce P-glycoprotein recognition .
  • In silico BBB prediction : Use SwissADME or BBB Predictor to prioritize analogs with high permeability scores .

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